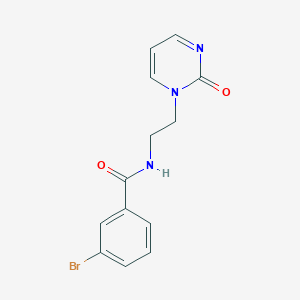
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure, which is further linked to a pyrimidinyl group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Pyrimidinyl Ethylamine: The pyrimidinyl ethylamine intermediate is synthesized by reacting 2-chloropyrimidine with ethylenediamine under reflux conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidinyl ethylamine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with modified pyrimidinyl or benzamide structures.
Scientific Research Applications
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Chemical Biology: Study of its interactions with biomolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering their signaling pathways.
Chemical Probing: It may be used to probe biological systems by selectively binding to target molecules and revealing their functions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
Functional Group Diversity: The presence of both a bromine atom and a pyrimidinyl group provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: Its specific structure may confer unique biological activities not observed in similar compounds, making it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
3-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-11-4-1-3-10(9-11)12(18)15-6-8-17-7-2-5-16-13(17)19/h1-5,7,9H,6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTWNKNNKCMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)
![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2829230.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE](/img/structure/B2829232.png)
![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)


![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2829242.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)

![N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B2829249.png)
